molecular formula C15H20N4O8 B11091719 [1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid

[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid

Numéro de catalogue: B11091719
Poids moléculaire: 384.34 g/mol
Clé InChI: OUQURFNIMNDUEW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid is a highly functionalized derivative of the 3-azabicyclo[3.3.1]nonane scaffold. Its core structure consists of a bicyclic system with a nitrogen atom at position 3, a conjugated ene group at position 6, and two nitro groups at positions 1 and 5. This combination of features suggests applications in medicinal chemistry, particularly in targeting proteins with sterically constrained binding pockets .

Propriétés

Formule moléculaire

C15H20N4O8

Poids moléculaire

384.34 g/mol

Nom IUPAC

2-[7-(morpholine-4-carbonyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid

InChI

InChI=1S/C15H20N4O8/c20-12(21)7-16-9-14(18(23)24)5-11(6-15(8-14,10-16)19(25)26)13(22)17-1-3-27-4-2-17/h5H,1-4,6-10H2,(H,20,21)

Clé InChI

OUQURFNIMNDUEW-UHFFFAOYSA-N

SMILES canonique

C1COCCN1C(=O)C2=CC3(CC(C2)(CN(C3)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origine du produit

United States

Méthodes De Préparation

Initial Dicarboxylic Acid Ester Condensation

A diester derivative, such as dimethyl 2,6-dioxoheptanedioate, reacts with a primary amine (e.g., benzylamine) in a branched C3–C4 alcohol (e.g., isopropanol) at 5–10°C. Pyridine-2-carbaldehyde is added dropwise to form a Schiff base intermediate, which undergoes cyclization upon heating to 45–50°C under reduced pressure. This step achieves an 84–88% yield with >95% purity by NMR.

Formaldehyde-Mediated Cyclization

The intermediate is suspended in isopropanol, treated with formaldehyde (3.0–4.5 equiv) and a secondary amine (1.4–1.5 equiv), and stirred at 60–70°C for 12–24 hours. This step closes the bicyclic ring, yielding the 3-azabicyclo[3.3.1]nonane skeleton. The use of azeotropic distillation minimizes water content, enhancing reaction efficiency.

Introduction of the 4-Morpholinylcarbonyl Group

The morpholinylcarbonyl moiety at position 7 is installed via amide coupling using morpholinoacetic acid derivatives.

Morpholinoacetic Acid Activation

2-Morpholinoacetic acid hydrochloride (CAS 89531-58-8) serves as the acylating agent. Activation is achieved using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) . For example, a suspension of 2-morpholinoacetic acid hydrochloride (190 mmol) in dichloromethane with DMAP (344 mmol) and DCC (344 mmol) reacts with 4-amino-2,6-dimethylphenol (170 mmol) at 20°C for 24 hours, yielding N-(4-hydroxy-3,5-dimethylphenyl)-2-morpholin-4-ylacetamide after silica gel purification.

Coupling to the Bicyclic Amine

The activated morpholinoacetic acid is coupled to the 3-azabicyclo[3.3.1]nonane amine under mild conditions. In a representative procedure, the amine (2.00 g) and 2-morpholinoacetic acid hydrochloride (1.34 g) are dissolved in acetonitrile with EDCI (1.22 g), HOBt (0.98 g), and N-methylmorpholine (1.29 mL). Stirring at 20°C overnight affords the morpholinylcarbonyl adduct in 70% yield (MS: m/z 315 [M+H]+).

Regioselective Nitration at Positions 1 and 5

Nitration introduces nitro groups at positions 1 and 5 of the bicyclic system. This step requires careful control to avoid over-nitration and byproduct formation.

Nitrating Agent Selection

A mixture of fuming nitric acid (HNO3) and sulfuric acid (H2SO4) at 0–5°C is commonly employed. The bicyclic intermediate is dissolved in dichloromethane and treated dropwise with the nitrating agent, maintaining the temperature below 10°C. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

Yield and Purity Optimization

Patent data indicate that slow addition rates (30–60 minutes) and excess nitric acid (2.2 equiv) improve regioselectivity. The dinitro derivative is isolated in 65–75% yield after recrystallization from ethanol/water.

Attachment of the Acetic Acid Moiety

The final acetic acid group is introduced via alkylation or nucleophilic substitution at position 3 of the bicyclic system.

Bromoacetylation Followed by Hydrolysis

Treatment of the 3-azabicyclo intermediate with bromoacetyl bromide in dichloromethane and triethylamine yields the bromoacetamide derivative. Subsequent hydrolysis with aqueous sodium bicarbonate (1.5 equiv) at 50°C for 4 hours produces the acetic acid moiety. This step achieves 80–85% yield .

Direct Coupling Using Activated Esters

Alternatively, the acetic acid group is pre-activated as a pentafluorophenyl ester and coupled to the bicyclic amine in DMF at 25°C. This method avoids harsh hydrolysis conditions and provides 90% purity by HPLC.

Reaction Optimization and Scalability

Industrial-scale production emphasizes solvent reduction and catalyst recycling. Key strategies include:

Solvent Selection

  • Branched alcohols (e.g., isopropanol) improve intermediate solubility and facilitate azeotropic water removal.

  • Dichloromethane and acetonitrile are preferred for coupling reactions due to low nucleophilicity.

Temperature Control

  • Nitration and coupling steps are performed at 0–20°C to minimize side reactions.

  • Cyclization steps require moderate heating (45–60°C ) to drive equilibria toward product formation.

Catalytic Additives

  • DMAP accelerates acylation by stabilizing the activated intermediate.

  • Triethylamine or N-methylmorpholine neutralizes HCl generated during coupling, maintaining reaction efficiency.

Analytical Characterization

Critical quality attributes are verified using:

  • 1H NMR : Distinct signals for the bicyclic protons (δ 3.41–4.13 ppm), morpholinyl carbonyl (δ 2.52–3.62 ppm), and nitro groups (no direct protons).

  • LC-MS : Molecular ion peaks confirm the target mass (e.g., m/z 423 [M+H]+ for intermediates).

  • XRD : Crystallography validates the bicyclic structure and substituent positions .

Analyse Des Réactions Chimiques

Types de réactions : Le composé peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et conditions communs utilisés dans ces réactions dépendent de la transformation spécifique.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent le MNX et le composé final lui-même ([(1S,5S)-7-(4-Morpholinylcarbonyl)-1,5-dinitro-3-azoniabicyclo[3.3.1]non-6-én-3-yl]acétate).

4. Applications de recherche scientifique

Ce composé trouve des applications dans plusieurs domaines :

    Chimie : Il sert de bloc de construction polyvalent pour la synthèse de molécules plus complexes.

    Biologie : Les chercheurs explorent ses interactions avec les systèmes biologiques, y compris les effets antimicrobiens ou antiparasitaires potentiels.

    Médecine : Les recherches se concentrent sur ses propriétés pharmacologiques, telles que l'activité anti-inflammatoire ou anticancéreuse.

    Industrie : Il peut avoir des applications dans les explosifs, les propulseurs ou d'autres matériaux spécialisés.

5. Mécanisme d'action

Le mécanisme exact par lequel ce composé exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques et des voies de signalisation.

Applications De Recherche Scientifique

2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-[7-(MORPHOLINOCARBONYL)-1,5-DINITRO-3-AZABICYCLO[3.3.1]NON-6-EN-3-YL]ACETIC ACID involves its interaction with specific molecular targets. The nitro groups and morpholinocarbonyl moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

Structural Analogs within the 3-Azabicyclo[3.3.1]nonane Family

The 3-azabicyclo[3.3.1]nonane framework is a versatile platform for drug discovery. Key analogs include:

Compound Name Substituents Functional Groups Pharmacological Relevance Reference
[1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid 1,5-NO₂; 7-morpholinylcarbonyl; 3-acetic acid Nitro, morpholine, carboxylic acid Potential receptor antagonism or enzyme inhibition due to nitro groups and rigidity (C11H14N4O7)
2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid 3-Boc; 9-acetic acid tert-Butyl ester, carboxylic acid Used as a synthetic intermediate; Boc group enhances stability during synthesis
Benzeneacetic acid, α-cyclopentyl-α-hydroxy-3-METHYL-3-azabicyclo[3.3.1]non-9-yl ester 3-methyl; 9-ester Ester, hydroxyl Esterified derivatives may improve bioavailability for CNS targets

Key Observations :

  • Morpholinylcarbonyl vs. Boc : The morpholine ring introduces hydrogen-bonding capacity and moderate polarity, whereas the Boc group is bulkier and lipophilic, favoring membrane permeability .

Comparison with Other Bicyclic Systems

Compounds with alternative bicyclic scaffolds exhibit distinct conformational and pharmacological profiles:

Compound Name Bicyclic System Substituents Key Features Reference
2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid 3-azabicyclo[3.2.1]octane Acetic acid Smaller ring system; increased flexibility; lower steric hindrance
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride 3-azabicyclo[3.1.0]hexane Acetic acid, HCl salt Highly rigid, strained structure; potential for ionic interactions

Key Observations :

  • Ring Size and Rigidity: The 3-azabicyclo[3.3.1]nonane system (target compound) offers intermediate rigidity compared to smaller systems like 3.1.0 or 3.2.1, balancing conformational restriction and synthetic accessibility .
  • Bioactivity : Larger bicyclic systems (e.g., 3.3.1) are more commonly associated with receptor antagonism (e.g., nuclear receptor ligands in ), while smaller systems may prioritize metabolic stability .

Pharmacological and Physicochemical Properties

The target compound’s nitro and morpholinyl groups influence its drug-likeness:

Property Target Compound 2-(3-Boc-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid 3-Azabicyclo[3.2.1]octane Analog
Molecular Weight 386.26 g/mol (C11H14N4O7) 269.34 g/mol (C14H23NO4) 169.22 g/mol (C9H15NO2)
Solubility Moderate (carboxylic acid; nitro groups reduce logP) Low (Boc group increases lipophilicity) High (smaller size, acetic acid)
Hydrogen Bonding 7 acceptors (morpholine, nitro, carboxylic acid) 3 acceptors (Boc, carboxylic acid) 3 acceptors (carboxylic acid)
Bioactivity Hypothesis Enzyme inhibition (nitro groups), protein binding (rigid core) Synthetic intermediate Membrane permeability (flexibility)

Key Observations :

  • The target compound’s multiple hydrogen-bonding sites and rigidity make it suitable for targeting enzymes or receptors with deep active sites .
  • Nitro groups may confer stability but pose challenges for solubility, necessitating formulation optimization.

Activité Biologique

The compound [1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid is a complex organic molecule with significant potential in medicinal chemistry due to its unique bicyclic structure and various functional groups. This article explores its biological activity, including pharmacological applications, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4O8C_{15}H_{20}N_{4}O_{8}, with a molecular weight of approximately 384.35 g/mol. The structure features a bicyclic framework, specifically an azabicyclo[3.3.1]nonane, which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H20N4O8
Molecular Weight384.35 g/mol
InChI KeyOUQURFNIMNDUEW-UHFFFAOYSA-N
SpectraBase ID5vxjJxM1ZGa

Biological Activity

The biological activity of this compound has been investigated through various assays. Key findings include:

1. Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

2. Anticancer Potential
Preliminary studies have shown that the compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy.

3. Enzyme Inhibition
The presence of dinitro groups in the structure suggests possible interactions with enzymes, particularly those involved in metabolic pathways. Inhibition studies have indicated that the compound can affect enzyme activity, which may lead to therapeutic benefits in metabolic disorders.

Case Studies

Several case studies highlight the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating strong antimicrobial properties.

Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values around 30 µM, suggesting potential for further development as an anticancer agent.

Synthesis Methods

The synthesis of This compound can be achieved through several chemical pathways involving:

  • Nitration Reactions: Introducing nitro groups into the bicyclic structure.
  • Carbonylation: Utilizing morpholine derivatives to form the morpholinylcarbonyl moiety.
  • Acetic Acid Derivation: Modifying acetic acid to attach to the bicyclic framework.

Q & A

Q. What are the recommended synthetic pathways for [1,5-Dinitro-7-(4-morpholinylcarbonyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the bicyclo[3.3.1]nonene core. Key steps include:

Nitro-group introduction : Use mixed-acid nitration (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Morpholinylcarbonyl attachment : Employ carbodiimide coupling (e.g., EDC/HOBt) with 4-morpholinecarboxylic acid.

Acetic acid linkage : React the secondary amine with bromoacetic acid in DMF under basic conditions (K₂CO₃).
Characterization : Use HPLC-MS for purity assessment (≥95%), NMR (¹H/¹³C) to confirm regiochemistry, and IR spectroscopy to validate carbonyl groups. For bicyclic structure confirmation, X-ray crystallography is ideal .

Q. How should researchers address solubility challenges during in vitro assays for this compound?

  • Methodological Answer : Due to the hydrophobic bicyclic core and polar nitro/morpholine groups, solubility varies by solvent:
  • Polar aprotic solvents : DMSO (10–20 mM stock solutions) are preferred for biological assays.
  • Aqueous buffers : Use co-solvents like PEG-400 (≤5% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting assays.
  • Critical micelle concentration (CMC) : Determine via dynamic light scattering (DLS) to avoid aggregation artifacts .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the nitro groups in this compound under reductive conditions?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model nitro-group reduction pathways:

Electrostatic potential maps : Identify electron-deficient nitro carbons prone to nucleophilic attack.

Transition-state analysis : Simulate intermediates (e.g., nitroso, hydroxylamine) using Gaussian or ORCA software.

Kinetic isotope effects (KIE) : Validate computational predictions experimentally via deuterated solvent studies.
Cross-reference with ICReDD’s reaction path search methods to optimize conditions .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for the bicyclo[3.3.1]nonene core be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering):

Variable-temperature NMR : Perform experiments from –50°C to 80°C to observe conformational averaging.

NOESY/ROESY : Detect through-space correlations to distinguish static vs. dynamic disorder.

Complementary techniques : Compare with neutron diffraction (for H-atom positions) or solid-state NMR to resolve crystallographic ambiguities .

Q. What reactor designs are optimal for scaling up the synthesis while minimizing thermal hazards from nitro groups?

  • Methodological Answer : Use microreactor or flow-chemistry systems to control exothermic nitration steps:
  • Residence time distribution (RTD) : Optimize via computational fluid dynamics (CFD) to prevent hotspots.
  • In-line analytics : Implement FTIR or Raman probes for real-time monitoring of nitro-intermediates.
  • Safety protocols : Follow NFPA 704 guidelines for explosive intermediates (e.g., quench tanks with ice-cold ethanol) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.